molecular formula C22H17N3O4S B2750771 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898433-55-1

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2750771
CAS No.: 898433-55-1
M. Wt: 419.46
InChI Key: FTWFHUVZWCVEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a specialized organic compound supplied for research purposes. Its molecular structure integrates a biphenyl core linked to a 1,3,4-oxadiazole ring and a methanesulfonylphenyl moiety, creating a versatile scaffold for medicinal chemistry and drug discovery . The 1,3,4-oxadiazole ring is a key pharmacophore known for its broad therapeutic potential, including antibacterial, antitumor, anti-viral, and anti-inflammatory activities . This ring system acts as a bioisostere for carbonyl functions like amides and esters, which can enhance hydrogen bonding with biological targets and improve metabolic stability . The presence of the methanesulfonyl group may further improve solubility and binding affinity to enzyme active sites . Compounds featuring this scaffold are of significant interest in the development of kinase inhibitors and other biologically active agents . This product is intended for research applications only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-30(27,28)19-9-5-8-18(14-19)21-24-25-22(29-21)23-20(26)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWFHUVZWCVEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various biochemical pathways, such as the coagulation cascade and cell division

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability and plasma stability. The compound’s pharmacokinetic profile would significantly impact its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific information about its target and mode of action, it’s difficult to predict its precise effects. Based on its structural features, it could potentially influence a variety of cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interactions with its target.

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure comprising an oxadiazole ring, a methylsulfonyl group, and a biphenyl moiety, which are known to influence its biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 370.43 g/mol. The presence of various functional groups contributes to its solubility and reactivity profiles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation: Interaction with receptors can lead to altered signaling pathways that affect cell function.
  • Antimicrobial Activity: The structural features suggest potential bactericidal effects against various pathogens.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium tuberculosis<0.5 μM
Compound BStaphylococcus aureus2 μM
Compound CEscherichia coli5 μM

These findings suggest that the compound could be effective against both gram-positive and gram-negative bacteria, as well as resistant strains.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of oxadiazole derivatives. For example, compounds similar to this compound have shown the ability to reduce pro-inflammatory cytokines in vitro.

Case Studies

Case Study 1: Anti-tuberculosis Activity
A study published in Nature explored the anti-tubercular efficacy of oxadiazole derivatives. The compound demonstrated promising results against multidrug-resistant strains of Mycobacterium tuberculosis, indicating a novel mode of action distinct from existing treatments .

Case Study 2: Anti-cancer Potential
In another investigation focused on cancer cell lines, derivatives of this compound exhibited significant cytotoxicity against various cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the 1,3,4-Oxadiazole Core

Electron-Withdrawing Groups
  • Methylsulfonyl vs. Fluorophenyl: The compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide () substitutes the oxadiazole with a 4-fluorophenyl group.
  • Benzylsulfanyl vs. Methylsulfonyl :
    N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide () features a benzylsulfanyl (-S-CH₂C₆H₅) substituent. Unlike methylsulfonyl, this group is less polar, which may reduce bioavailability but enhance lipophilicity for membrane penetration .

Aromatic Systems
  • Biphenyl Carboxamide vs. Quinoline-Oxadiazole Systems: Compounds like TPDOPQ () integrate oxadiazole with quinoline and triphenylamine groups, enabling dual hole/electron transport in organic light-emitting diodes (OLEDs). The target compound’s biphenyl carboxamide may offer similar π-stacking capabilities but lacks the extended conjugation of quinoline, limiting electroluminescent efficiency .

Pharmacological Analogs

GR 127935 (5-HT1B/1D Antagonist) :

N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxamide (GR 127935, ) shares a biphenyl carboxamide and oxadiazole core. However, its methoxy and piperazinyl groups confer distinct receptor selectivity (5-HT1B/1D) compared to the target compound’s methylsulfonyl group, which may favor different targets (e.g., kinases or inflammatory mediators) .

OLED Performance :

The compound PBPOPB (), containing oxadiazole and biphenylamine, exhibits blue electroluminescence (2800 cd/m²). The target compound’s methylsulfonyl group could disrupt emission wavelength compared to PBPOPB’s amine groups but might improve thermal stability due to stronger intermolecular interactions .

Structural and Functional Data Table

Compound Name Key Substituents Molecular Weight Applications Key References
Target Compound 3-(Methylsulfonyl)phenyl, biphenyl ~450 (estimated) Drug design, OLED materials
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2-carboxamide 4-Fluorophenyl 338.34 Medicinal chemistry
GR 127935 Methoxy, piperazinyl 497.59 5-HT1B/1D antagonist
PBPOPB Biphenylamine ~500 (estimated) OLED emitter

Q & A

Basic Research Questions

Q. How can the structural identity and purity of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of key functional groups (e.g., methylsulfonyl protons at ~3.0 ppm, aromatic protons in biphenyl and oxadiazole rings).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can validate the molecular weight (e.g., expected [M+H]+^+ peak).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and confirms bond angles/distances in the oxadiazole and biphenyl moieties .
  • HPLC-Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What synthetic strategies are optimal for preparing This compound?

  • Methodological Answer :

  • Oxadiazole Formation : Cyclize a thiosemicarbazide intermediate using dehydrating agents (e.g., POCl3_3 or H2_2SO4_4) under reflux .
  • Coupling Reactions : Employ carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the biphenyl-carboxamide moiety to the oxadiazole ring.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates. Monitor reaction progress via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the compound’s biological activity across different assays (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing methylsulfonyl with sulfonamide or altering biphenyl substituents) to identify critical functional groups .
  • Assay-Specific Optimization : Adjust experimental conditions (e.g., cell line selection, incubation time, and compound solubility in media). Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to validate results .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to distinguish assay variability from true biological effects .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., EGFR or COX-2), focusing on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the biphenyl group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
  • Pharmacophore Modeling : Map electrostatic and steric features to guide analog design for improved target affinity .

Q. How can researchers optimize reaction yields while minimizing byproducts during large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for precise control of temperature and reagent mixing, reducing side reactions (e.g., over-oxidation of methylsulfonyl groups) .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for coupling steps to enhance efficiency.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, 40–80°C, UV light) and quantify degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and measure intact compound levels using UPLC-QTOF.
  • Solid-State Stability : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic XRD analysis to detect polymorphic changes .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models to identify metabolic inactivation or poor absorption .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the carboxamide group) that may reduce efficacy .
  • Tumor Microenvironment Mimicry : Supplement in vitro assays with 3D tumor spheroids or co-culture systems to better replicate in vivo conditions .

Q. What experimental designs are critical for validating the compound’s selectivity toward a specific enzyme target?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., HDAC or topoisomerase II) with fluorogenic substrates and include positive/negative controls (e.g., SAHA or etoposide) .
  • Off-Target Screening : Perform broad-panel kinase or GPCR assays to identify unintended interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.